3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole
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Overview
Description
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group at position 5 and the isobutyl group at position 3 makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial to ensure consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The isobutyl group may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
3-Isobutyl-1H-pyrazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(Trifluoromethyl)-1H-pyrazole: Lacks the isobutyl group, potentially affecting its solubility and bioactivity.
3-Isopropyl-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with an isopropyl group instead of an isobutyl group, which may alter its chemical reactivity and biological interactions.
Uniqueness
The presence of both the trifluoromethyl and isobutyl groups in 3-Isobutyl-5-(trifluoromethyl)-1H-pyrazole makes it unique compared to its analogs. These groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
IUPAC Name |
5-(2-methylpropyl)-3-(trifluoromethyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2/c1-5(2)3-6-4-7(13-12-6)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBQLBKHFUQCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NN1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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